Cas no 1394662-70-4 (7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride)

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms at the 7 and 8 positions enhances the compound's metabolic stability and bioavailability, making it a valuable intermediate for drug development. Its hydrochloride salt form improves solubility and handling properties. This compound is particularly useful in the synthesis of bioactive molecules targeting neurological and cardiovascular systems. The rigid tetrahydroisoquinoline scaffold, combined with strategic fluorine substitution, offers opportunities for structure-activity relationship (SAR) studies and the design of novel therapeutic agents. High-purity grades ensure reproducibility in research applications.
7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride structure
1394662-70-4 structure
Product Name:7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No:1394662-70-4
MF:C9H10ClF2N
MW:205.632208347321
CID:4596842
PubChem ID:71756535
Update Time:2025-05-23

7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • Inchi: 1S/C9H9F2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H
    • InChI Key: FDDHRXUXFXWORO-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C2CCNCC=12)F.Cl

7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Pricemore >>

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Additional information on 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Professional Introduction to 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1394662-70-4)

7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1394662-70-4, is a fluorinated derivative of tetrahydroisoquinoline (THIQ), a structurally significant class of organic compounds widely studied in medicinal chemistry and pharmacology. This compound has garnered considerable attention in recent years due to its unique pharmacological properties and potential applications in the development of novel therapeutic agents.

The molecular structure of 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride features a benzene-like isoquinoline core substituted with two fluorine atoms at the 7 and 8 positions, which are critical for modulating its biological activity. The presence of these fluorine atoms introduces electron-withdrawing effects that can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. This structural feature makes it an attractive scaffold for drug design, particularly in the quest to develop more potent and selective pharmacological agents.

In the realm of medicinal chemistry, tetrahydroisoquinoline derivatives have long been recognized for their diverse biological activities. These compounds exhibit a wide spectrum of pharmacological effects, including but not limited to central nervous system (CNS) modulation, cardiovascular effects, and potential anti-cancer properties. The introduction of fluorine atoms into the THIQ scaffold has further expanded their pharmacological potential by enhancing their metabolic stability and improving their interaction with biological targets.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification and optimization of novel THIQ derivatives. Among these efforts, 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has emerged as a promising candidate for further investigation. Its unique structural features suggest potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. These conditions are often associated with imbalances in neurotransmitter systems that could be modulated by THIQ derivatives.

One of the most compelling aspects of 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is its potential as a tool compound for studying the mechanisms underlying neurological disorders. The fluorinated isoquinoline scaffold allows for precise tuning of its pharmacological properties through structural modifications. This flexibility is crucial for developing drugs that can selectively target specific neural pathways without causing off-target effects.

Furthermore, the hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable to formulation into various pharmaceutical dosage forms. This improved solubility is particularly important for drug delivery systems that require high bioavailability and efficient absorption into systemic circulation.

The synthesis of 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms at the 7 and 8 positions is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies have been refined over the years to provide efficient routes to fluorinated isoquinoline derivatives.

From a research perspective, 7 ,8 -difluoro-1 ,2 ,3 ,4 -tetrahydroisoquinoline hydrochloride (CAS No. 1394662-70-4) serves as a valuable intermediate in the development of more complex pharmacophores. Its structural framework can be further modified to explore new therapeutic avenues without losing the inherent advantages provided by the THIQ core. This adaptability makes it a versatile building block in medicinal chemistry.

In conclusion, 7 ,8 -difluoro-1 ,2 ,3 ,4 -tetrahydroisoquinoline hydrochloride is a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it an attractive candidate for further exploration in treating neurological disorders and other diseases. As research continues to uncover new applications for this compound, 1394662-70-4 will undoubtedly play a crucial role in advancing our understanding of therapeutic interventions targeting complex diseases.

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